2-Hydroxy-3-oxosuccinate
Description
Properties
IUPAC Name |
2-hydroxy-3-oxobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHUKGVZFVHED-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)[O-])(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O6-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biochemical Applications
1.1 Metabolic Role
2-Hydroxy-3-oxosuccinate plays a crucial role in the tricarboxylic acid (TCA) cycle, which is essential for cellular respiration and energy production. It acts as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy that cells utilize.
1.2 Enzyme Substrate
The compound serves as a substrate for various enzymes, including malate dehydrogenase and aspartate transaminase. These enzymes are involved in metabolic pathways that regulate the synthesis and degradation of amino acids and carbohydrates. For example, malate dehydrogenase catalyzes the reversible conversion of malate to oxaloacetate, playing a pivotal role in gluconeogenesis and the TCA cycle .
Synthetic Applications
2.1 Synthesis of Pharmaceuticals
This compound is utilized in synthesizing various pharmaceutical compounds. It acts as a precursor for drugs targeting metabolic disorders and cancer therapies. For instance, it has been involved in the synthesis of calpain inhibitors and human A2A receptor antagonists, which are crucial for treating conditions like inflammation and cancer .
2.2 Organic Synthesis
The compound is also used in organic synthesis as a building block for creating more complex molecules. Its derivatives are employed in synthesizing anticancer agents and antiviral medications .
Industrial Applications
3.1 Agricultural Chemicals
In agriculture, this compound has been identified as an allelochemical, which can inhibit the growth of competing plant species, thus enhancing crop yields . This property makes it valuable for developing herbicides.
3.2 Material Science
The compound is used in creating functional polyesters through polymerization processes. These materials have applications in packaging, textiles, and biodegradable plastics .
Case Study 1: Anticancer Activity
A study examined the cytotoxic effects of compounds derived from this compound against various tumor cell lines. The results indicated that certain derivatives exhibited significantly higher cytotoxicity against cervical adenocarcinoma cells compared to standard treatments like Sorafenib .
| Compound | Tumor Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | M-HeLa (cervical) | 10 | 5 |
| Compound B | Chang Liver Cells | 50 | - |
Case Study 2: Synthesis of Calpain Inhibitors
Research demonstrated that derivatives of this compound could be synthesized to create effective calpain inhibitors. These inhibitors have potential applications in treating neurodegenerative diseases by preventing calpain-mediated cellular damage .
Preparation Methods
Biological Synthesis via Microbial Pathways
In Vivo Production in Escherichia coli
2-Hydroxy-3-oxosuccinate is natively synthesized in E. coli strain K12 (MG1655) as part of the glyoxylate and dicarboxylate metabolism pathway. The compound arises enzymatically through the oxidation of tartronic semialdehyde, catalyzed by NAD-dependent dehydrogenases. Experimental studies indicate that under aerobic conditions, E. coli cultures accumulate this metabolite during the stationary phase, with intracellular concentrations peaking at ~0.8 mM.
Key Enzymatic Steps:
- Substrate Entry : Glyoxylate and acetyl-CoA condense to form malate synthase, feeding into the glyoxylate shunt.
- Oxidative Decarboxylation : Isocitrate lyase generates glyoxylate and succinate, with downstream reactions producing tartronic semialdehyde.
- Final Oxidation : Tartronic semialdehyde dehydrogenase (EC 1.2.1.26) oxidizes the aldehyde group to a ketone, yielding this compound.
Optimization Strategies :
Chemical Synthesis Routes
Oxidation of Tartaric Acid Derivatives
Tartaric acid (C₄H₆O₆) serves as a feasible precursor due to its structural similarity. Controlled oxidation of the vicinal diol moiety can introduce the ketone group at position 3.
Protocol Overview:
- Protection of Carboxylic Acids : Treat tartaric acid with ethyl chloroformate to form diethyl tartrate, shielding the carboxyl groups.
- Selective Oxidation : React the protected diol with pyridinium chlorochromate (PCC) in dichloromethane at 0°C for 4 hours.
- Deprotection : Hydrolyze the ethyl esters using 2M NaOH at 50°C, followed by acidification to pH 2 with HCl to precipitate the product.
Yield and Challenges :
Condensation of Glyoxylic and Oxaloacetic Acids
An alternative route involves the base-catalyzed condensation of glyoxylic acid (C₂H₂O₃) and oxaloacetic acid (C₄H₄O₅).
Reaction Mechanism:
- Nucleophilic Attack : The enolate of oxaloacetic acid attacks the carbonyl carbon of glyoxylic acid.
- Decarboxylation : Spontaneous loss of CO₂ generates the β-keto-hydroxysuccinate backbone.
- Tautomerization : The intermediate undergoes keto-enol tautomerism to stabilize as this compound.
Conditions :
- Solvent : Aqueous buffer (pH 8.5) with 0.1M Tris-HCl.
- Catalyst : 5 mM Mg²⁺ ions to stabilize the enolate intermediate.
- Temperature : 25°C to minimize side reactions.
Performance Metrics :
Enzymatic In Vitro Synthesis
Recombinant Enzyme Systems
Heterologous expression of E. coli tartronic semialdehyde dehydrogenase in Saccharomyces cerevisiae enables scalable production.
Procedure :
- Gene Cloning : Insert the garD gene (encoding the dehydrogenase) into a yeast expression vector under a galactose-inducible promoter.
- Fermentation : Grow yeast in YPGal medium at 30°C, inducing enzyme expression at OD₆₀₀ = 0.6.
- Biotransformation : Incubate lysed cells with 10 mM tartronic semialdehyde and 2 mM NAD⁺ for 2 hours.
Outcomes :
Purification and Characterization
Isolation Techniques
| Method | Conditions | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ion-Exchange | Q Sepharose FF, 20 mM Tris pH 7.5 | 92 | 85 |
| Precipitation | Ethanol (80% v/v), 4°C | 75 | 90 |
| Size Exclusion | Sephadex G-25, 0.1M NH₄HCO₃ | 88 | 78 |
Q & A
Basic Research Questions
Q. How can researchers structurally characterize 2-Hydroxy-3-oxosuccinate, and what analytical techniques are recommended for validation?
- Methodological Answer : Structural characterization requires a combination of high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₄H₄O₆, exact mass 148.0008) and nuclear magnetic resonance (NMR) spectroscopy to resolve its stereochemistry. The InChIKey
RMHHUKGVZFVHED-UHFFFAOYSA-Nshould be used for database cross-referencing. For crystallographic studies, X-ray diffraction can resolve bond configurations, particularly the hydroxyl and oxo groups at positions 2 and 3, respectively .
Q. In which metabolic pathways is this compound a key intermediate, and how can its role be experimentally validated?
- Methodological Answer : The compound is a critical intermediate in glyoxylate and dicarboxylate metabolism (KEGG PATHWAY: osa00630) and butanoate metabolism . To validate its role, researchers can use isotope tracing (e.g., ¹³C-labeled precursors) coupled with GC-MS to track flux through these pathways. Enzymatic assays with oxaloglycolate reductase (EC 1.1.1.92), which catalyzes its formation from D-glycerate, can confirm activity by monitoring NAD(P)H production spectrophotometrically at 340 nm .
Q. What enzymatic systems are known to synthesize or degrade this compound, and how can their kinetics be studied?
- Methodological Answer : Oxaloglycolate reductase (EC 1.1.1.92) is the primary enzyme synthesizing the compound. Kinetic parameters (Km, Vmax) can be determined using purified enzyme preparations in buffered solutions (pH 7.0–7.5) with D-glycerate and NAD(P)+ as substrates. Reverse reaction kinetics (degradation) require monitoring CO₂ release via manometric methods or HPLC-based quantification of reaction products .
Advanced Research Questions
Q. What experimental challenges arise when analyzing this compound in biological matrices, and how can they be mitigated?
- Methodological Answer : The compound’s instability under acidic conditions and propensity for non-enzymatic decarboxylation necessitate rapid quenching of biological samples (e.g., flash-freezing in liquid N₂) and use of chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation. LC-MS/MS with hydrophilic interaction chromatography (HILIC) is recommended for separation, paired with negative-ion mode detection to enhance sensitivity .
Q. How can researchers resolve contradictions in reported molecular masses (148.07 vs. 147.06 Da) for this compound?
- Methodological Answer : Discrepancies arise from ionization states (e.g., deprotonated vs. sodium adducts) and calibration errors. Researchers should use high-purity standards and calibrate instruments with reference compounds of known exact mass (e.g., sodium formate clusters). Tandem MS (MS/MS) with collision-induced dissociation (CID) can differentiate isobaric interferences .
Q. What strategies are effective for tracking this compound flux in complex metabolic networks?
- Methodological Answer : Isotopic labeling (¹³C or ²H) combined with metabolic flux analysis (MFA) is ideal. For example, feeding ¹³C-glucose and tracing label incorporation via NMR or GC-MS can map precursor-product relationships. Genome-scale metabolic models (GEMs) of glyoxylate pathways can further predict flux distributions .
Q. How can transient intermediates derived from this compound in flavin-dependent reactions be detected?
- Methodological Answer : Time-resolved crystallography and stopped-flow spectroscopy are critical for capturing intermediates like flavin C4a-peroxy adducts. For example, incubating flavoprotein monooxygenases with slow-reacting substrate analogs (e.g., methyl (S)-mandelate) stabilizes intermediates, enabling structural characterization via X-ray diffraction .
Q. What genetic or pharmacological perturbations can elucidate the physiological role of this compound in vivo?
- Methodological Answer : Knockout models of EC 1.1.1.92 (oxaloglycolate reductase) or CRISPR-Cas9-mediated gene silencing in model organisms (e.g., Arabidopsis or E. coli) can disrupt its biosynthesis. Phenotypic analysis (e.g., growth defects under glyoxylate-rich conditions) paired with metabolomic profiling reveals compensatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
